molecular formula C19H22Cl3NO B13765121 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride CAS No. 67293-10-1

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride

Cat. No.: B13765121
CAS No.: 67293-10-1
M. Wt: 386.7 g/mol
InChI Key: SATMOLPDFBKPND-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of naphthylamines. These compounds are characterized by the presence of a naphthalene ring system with an amine group attached. The specific structure of this compound includes additional functional groups such as chloro and benzyloxy groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, chlorinating agents, and dimethylamine. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted naphthylamine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies related to enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: A simpler analog without the additional functional groups.

    2-Naphthylamine: Another naphthylamine isomer with different properties.

    Chlorobenzyloxy derivatives: Compounds with similar benzyloxy and chloro groups.

Uniqueness

The unique combination of functional groups in 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride imparts distinct chemical and biological properties. These may include enhanced reactivity, specific binding affinities, or unique pharmacological effects.

Properties

CAS No.

67293-10-1

Molecular Formula

C19H22Cl3NO

Molecular Weight

386.7 g/mol

IUPAC Name

[8-chloro-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride

InChI

InChI=1S/C19H21Cl2NO.ClH/c1-22(2)17-5-3-4-15-18(11-10-16(21)19(15)17)23-12-13-6-8-14(20)9-7-13;/h6-11,17H,3-5,12H2,1-2H3;1H

InChI Key

SATMOLPDFBKPND-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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